molecular formula C16H14ClN3O2S B2921713 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 1170940-85-8

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B2921713
CAS No.: 1170940-85-8
M. Wt: 347.82
InChI Key: OZLPJMPLVMJXMQ-UHFFFAOYSA-N
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Description

2-(2-(1H-Pyrrol-1-yl)thiazol-4-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a heterocyclic compound featuring a thiazole core substituted with a pyrrole moiety and linked to a 5-chloro-2-methoxyphenyl group via an acetamide bridge. The chloro and methoxy groups may enhance lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-22-14-5-4-11(17)8-13(14)19-15(21)9-12-10-23-16(18-12)20-6-2-3-7-20/h2-8,10H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLPJMPLVMJXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(5-chloro-2-methoxyphenyl)acetamide, also known by its CAS number 1170940-85-8, is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3O2SC_{16}H_{14}ClN_{3}O_{2}S with a molecular weight of 347.8 g/mol. Its structure features a pyrrole ring, a thiazole moiety, and a chloro-substituted methoxyphenyl acetamide group, which contribute to its biological activity.

PropertyValue
CAS Number1170940-85-8
Molecular FormulaC₁₆H₁₄ClN₃O₂S
Molecular Weight347.8 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may inhibit specific enzyme activities that are crucial for cellular processes, such as those involved in bacterial cell wall synthesis or inflammatory pathways. This interaction can lead to alterations in cellular signaling and metabolic functions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that thiazole derivatives possess activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines or by blocking specific signaling pathways involved in inflammation . This action is particularly relevant in the context of autoimmune diseases where excessive inflammation plays a critical role.

Anticancer Potential

Recent studies have explored the anticancer potential of thiazole-containing compounds. For example, related compounds have shown cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The mechanism often involves apoptosis induction and cell cycle arrest .

Study 1: Antimicrobial Screening

A study conducted on thiazole derivatives revealed that compounds with similar structures to our target compound exhibited potent activity against ESKAPE pathogens, which are notorious for their antibiotic resistance. The study reported minimum inhibitory concentrations (MICs) that suggest efficacy comparable to existing antibiotics .

Study 2: Anti-inflammatory Mechanisms

In another investigation focused on inflammatory diseases, the compound was shown to inhibit myeloperoxidase (MPO), an enzyme linked to oxidative stress and inflammation. The inhibition was time-dependent and suggested a mechanism-based inactivation pathway . This finding supports the potential use of the compound in therapeutic strategies aimed at reducing inflammation.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound Thiazole 1H-pyrrol-1-yl, 5-chloro-2-methoxyphenyl C₁₆H₁₃ClN₄O₂S 360.8 (calc.) Thiazole-pyrrole-acetamide linkage; chloro and methoxy groups -
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide Pyrazole-oxadiazole 4-Methoxyphenyl, 2-chlorobenzyl C₂₃H₂₀ClN₇O₃S 533.1 Pyrazole-oxadiazole hybrid; sulfanyl and chloro groups enhance metabolic stability
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole 2,4-Difluorobenzoyl, 5-chloro C₁₁H₆ClF₂N₂O₂S 314.7 Thiazole-benzamide linkage; PFOR enzyme inhibition activity
2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide Triazole 4-Chlorophenyl, 2-ethoxyphenyl C₂₂H₂₀ClN₅O₂S 453.9 Triazole-thioacetamide; pyrrole and ethoxy groups
2-((5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide Triazole 2-Methoxyphenyl, 4-methylbenzyl C₂₃H₂₃N₅O₂S 433.5 Methoxy and methylbenzyl substituents; triazole-pyrrole core

Key Differences and Implications

Heterocyclic Core Modifications

  • Thiazole vs. Triazole: The target compound’s thiazole core (vs. triazole in ) may confer distinct electronic and steric properties.
  • Pyrazole-Oxadiazole Hybrid () : The pyrazole-oxadiazole scaffold in introduces rigidity and metabolic resistance due to the oxadiazole ring, contrasting with the thiazole’s flexibility.

Substituent Effects

  • Chloro and Methoxy Groups : The 5-chloro-2-methoxyphenyl group in the target compound mirrors substituents in (2-chlorobenzyl) and (4-chlorophenyl). Chlorine enhances lipophilicity and electron-withdrawing effects, while methoxy groups may improve solubility via polar interactions .
  • Sulfanyl vs. Acetamide Linkers : Compounds with sulfanyl linkers (e.g., ) exhibit altered pharmacokinetics due to sulfur’s metabolic susceptibility, whereas the acetamide bridge in the target compound may enhance stability.

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